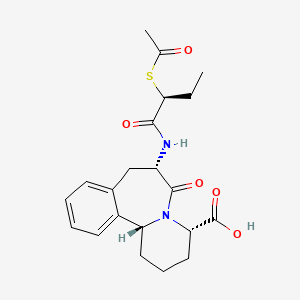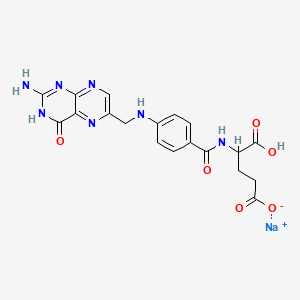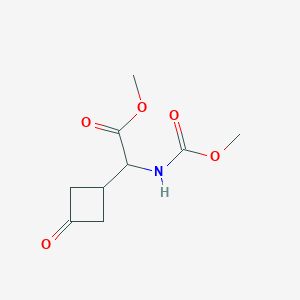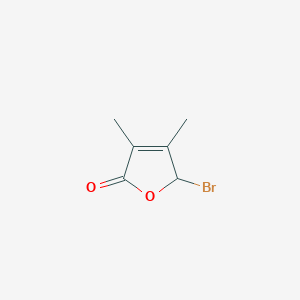![molecular formula C8H10N2S B13345465 2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine](/img/structure/B13345465.png)
2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine is a heterocyclic compound that features a thieno[3,2-b]pyrrole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine typically involves the formation of the thieno[3,2-b]pyrrole core followed by functionalization. One common method involves the decarboxylation of a precursor compound using silver acetate and potassium carbonate . The resulting intermediate is then purified by column chromatography.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves scalable reactions similar to those used in laboratory settings, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents.
Reduction: Reduction reactions typically involve hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be performed using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological activities.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as polymer solar cells.
Wirkmechanismus
The mechanism of action of 2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit lysine-specific demethylases, which play a role in gene transcription regulation . This inhibition can lead to changes in gene expression, making it a potential candidate for anticancer therapy.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4H-thieno[3,2-b]pyrrole-5-carboxamides: These compounds share a similar core structure and have been studied for their antiviral and anticancer activities.
4H-thieno[3,2-b]pyrrole-5-carbohydrazides: These derivatives have shown potential as antitubercular agents.
Uniqueness
2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity
Eigenschaften
Molekularformel |
C8H10N2S |
|---|---|
Molekulargewicht |
166.25 g/mol |
IUPAC-Name |
2-(4H-thieno[3,2-b]pyrrol-6-yl)ethanamine |
InChI |
InChI=1S/C8H10N2S/c9-3-1-6-5-10-7-2-4-11-8(6)7/h2,4-5,10H,1,3,9H2 |
InChI-Schlüssel |
XLMGTYWPFUGNSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1NC=C2CCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-Methoxy-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B13345393.png)
![2-(3,3,3-trifluoropropyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B13345395.png)










